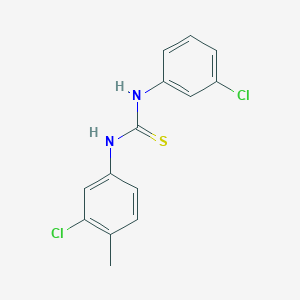![molecular formula C21H38N6O2 B10957941 N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide](/img/structure/B10957941.png)
N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanedihydrazide core with two isopropyltetrahydropyridinylidene groups attached, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE typically involves the following steps:
Formation of Isopropyltetrahydropyridinylidene Groups: This step involves the reaction of isopropylamine with tetrahydropyridine under controlled conditions to form the isopropyltetrahydropyridinylidene groups.
Attachment to Pentanedihydrazide Core: The isopropyltetrahydropyridinylidene groups are then attached to the pentanedihydrazide core through a series of condensation reactions, often facilitated by catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and specific solvents.
Major Products
Scientific Research Applications
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE
- N’,N’-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE
Uniqueness
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE is unique due to its isopropyl groups, which confer distinct steric and electronic properties compared to its methyl and ethyl analogs. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C21H38N6O2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N,N'-bis[(1-propan-2-ylpiperidin-4-ylidene)amino]pentanediamide |
InChI |
InChI=1S/C21H38N6O2/c1-16(2)26-12-8-18(9-13-26)22-24-20(28)6-5-7-21(29)25-23-19-10-14-27(15-11-19)17(3)4/h16-17H,5-15H2,1-4H3,(H,24,28)(H,25,29) |
InChI Key |
KFGHADMYTRZJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)CCCC(=O)NN=C2CCN(CC2)C(C)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957860.png)
![N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10957863.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B10957865.png)
![Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B10957866.png)
![1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10957871.png)
![N'~1~,N'~5~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]pentanedihydrazide](/img/structure/B10957875.png)
![6-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10957878.png)

![13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957880.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10957886.png)
![1-cyclohexyl-3-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]urea](/img/structure/B10957891.png)
![2-(4-Fluorophenyl)-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10957911.png)
![N'-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10957919.png)
![1-butyl-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10957929.png)
